Cas no 617-10-7 (2-(3-nitrophenyl)formamidoacetic Acid)

2-(3-nitrophenyl)formamidoacetic Acid 化学的及び物理的性質
名前と識別子
-
- (3-nitro-benzoylamino)-acetic Acid
- NSC17689
- AR-1F4660
- N-(3-Nitrobenzoyl)glycine
- 4-Heptanol, 3-nitro-
- AC1L5F1Q
- 3-nitro-benzoyl glycine
- 3-nitro-heptan-4-ol
- AC1Q1WOM
- 3-nitrohippuric acid
- N-(3-Nitro-benzoyl)-glycin
- 3-Nitro-benzaminoessigsaeure
- 3-Nitro-4-heptanol
- 3-Nitro-hippursaeure
- CTK1H4535
- AGN-PC-00EOR3
- N-(3-nitro-benzoyl)-glycine
- 4-Heptanol,3-nitro
- VS-13362
- 2-[(3-nitrophenyl)formamido]acetic acid
- Oprea1_803674
- 617-10-7
- m-nitrohippuric acid
- CCG-44110
- NSC-5409
- NSC5409
- STL483029
- SR-01000409176-2
- N-[Hydroxy(3-nitrophenyl)methylidene]glycine
- N-[(3-nitrophenyl)carbonyl]glycine
- Z56823546
- [(3-nitrobenzoyl)amino]acetic acid
- Glycine, N-(3-nitrobenzoyl)-
- AKOS000114530
- BBL036194
- CHEMBL414823
- 3-nitrobenzoyl glycine
- SR-01000409176-1
- SR-01000409176
- 2-[(3-nitrobenzoyl)amino]acetic acid
- m-Nitrohippursaure
- 2-(3-Nitrobenzamido)acetic acid
- SCHEMBL6777037
- DTXSID70977270
- EN300-00089
- 2-(3-Nitrobenzamido)aceticacid
- NSC 5409
- 2-(3-nitrophenyl)formamidoacetic Acid
-
- MDL: MFCD00024503
- インチ: InChI=1S/C9H8N2O5/c12-8(13)5-10-9(14)6-2-1-3-7(4-6)11(15)16/h1-4H,5H2,(H,10,14)(H,12,13)
- InChIKey: GSVGZXWNWOCWGJ-UHFFFAOYSA-N
- ほほえんだ: O=[N+]([O-])C1=CC=CC(C(NCC(O)=O)=O)=C1
計算された属性
- せいみつぶんしりょう: 224.04300
- どういたいしつりょう: 224.04332136g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 5
- 複雑さ: 299
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 112Ų
- 疎水性パラメータ計算基準値(XlogP): 0.1
じっけんとくせい
- PSA: 112.22000
- LogP: 1.32330
2-(3-nitrophenyl)formamidoacetic Acid セキュリティ情報
2-(3-nitrophenyl)formamidoacetic Acid 税関データ
- 税関コード:2924299090
- 税関データ:
中国税関番号:
2924299090概要:
2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%
申告要素:
製品名称、成分含有量、用途、包装
要約:
2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%
2-(3-nitrophenyl)formamidoacetic Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P00EJB3-5g |
(3-NITRO-BENZOYLAMINO)-ACETIC ACID |
617-10-7 | 98% | 5g |
$658.00 | 2025-02-27 | |
1PlusChem | 1P00EJB3-50mg |
(3-NITRO-BENZOYLAMINO)-ACETIC ACID |
617-10-7 | 95% | 50mg |
$86.00 | 2024-04-22 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1804362-1g |
2-(3-Nitrobenzamido)acetic acid |
617-10-7 | 98% | 1g |
¥1441.00 | 2024-05-06 | |
1PlusChem | 1P00EJB3-1g |
(3-NITRO-BENZOYLAMINO)-ACETIC ACID |
617-10-7 | 98% | 1g |
$172.00 | 2025-02-27 | |
A2B Chem LLC | AG77407-500mg |
2-(3-Nitrobenzamido)acetic acid |
617-10-7 | 95% | 500mg |
$109.00 | 2024-04-19 | |
A2B Chem LLC | AG77407-1g |
2-(3-Nitrobenzamido)acetic acid |
617-10-7 | 95% | 1g |
$130.00 | 2024-04-19 | |
A2B Chem LLC | AG77407-50mg |
2-(3-Nitrobenzamido)acetic acid |
617-10-7 | 95% | 50mg |
$58.00 | 2024-04-19 | |
A2B Chem LLC | AG77407-5g |
2-(3-Nitrobenzamido)acetic acid |
617-10-7 | 95% | 5g |
$204.00 | 2024-04-19 | |
TRC | N498390-500mg |
2-[(3-nitrophenyl)formamido]acetic Acid |
617-10-7 | 500mg |
$ 320.00 | 2022-06-03 | ||
TRC | N498390-50mg |
2-[(3-nitrophenyl)formamido]acetic Acid |
617-10-7 | 50mg |
$ 50.00 | 2022-06-03 |
2-(3-nitrophenyl)formamidoacetic Acid 関連文献
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
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Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
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Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
2-(3-nitrophenyl)formamidoacetic Acidに関する追加情報
Introduction to 2-(3-nitrophenyl)formamidoacetic Acid (CAS No. 617-10-7)
2-(3-nitrophenyl)formamidoacetic acid, identified by the Chemical Abstracts Service Number (CAS No.) 617-10-7, is a significant compound in the realm of organic chemistry and pharmaceutical research. This compound belongs to the class of nitroaromatic derivatives, characterized by its nitro group-substituted phenyl ring and formamidoacetic acid moiety. The unique structural features of this molecule make it a valuable intermediate in synthetic chemistry and a potential candidate for various biological applications.
The molecular structure of 2-(3-nitrophenyl)formamidoacetic acid consists of a benzene ring substituted with a nitro group at the 3-position and an amidoacetic acid side chain. This configuration imparts distinct electronic and steric properties, influencing its reactivity and interaction with biological targets. The presence of both electron-withdrawing (nitro group) and electron-donating (amino group) functionalities allows for diverse chemical modifications, making it a versatile building block in medicinal chemistry.
In recent years, there has been growing interest in nitroaromatic compounds due to their broad spectrum of biological activities. Studies have demonstrated that derivatives of 2-(3-nitrophenyl)formamidoacetic acid exhibit potential in modulating enzyme activities, particularly those involved in inflammatory pathways. For instance, research has highlighted its role as a precursor in synthesizing novel inhibitors targeting cyclooxygenase (COX) enzymes, which are pivotal in the biosynthesis of prostaglandins and play a crucial role in pain and inflammation.
Moreover, the nitro group in 2-(3-nitrophenyl)formamidoacetic acid can be reduced to an amine, yielding 2-(3-aminophenyl)formamidoacetic acid, which serves as a key intermediate in the synthesis of more complex molecules. This transformation is particularly relevant in the development of protease inhibitors, where the amine functionality is often essential for binding to active sites. The adaptability of this compound underscores its importance in drug discovery pipelines.
The formamidoacetic acid moiety contributes to the compound's solubility and bioavailability, making it an attractive candidate for further pharmacological exploration. Researchers have leveraged this feature to design prodrugs or conjugates that enhance cellular uptake and target specificity. Additionally, the carboxylic acid group provides opportunities for salt formation, which can improve stability and formulation properties.
Recent advancements in computational chemistry have further elucidated the binding interactions of 2-(3-nitrophenyl)formamidoacetic acid with biological targets. Molecular docking studies have identified potential binding pockets on enzymes such as COX-2 and lipoxygenase (LOX), suggesting its utility in developing anti-inflammatory agents. These studies not only validate its mechanistic potential but also guide structural optimization efforts to enhance potency and selectivity.
In vitro assays have demonstrated that certain derivatives of 2-(3-nitrophenyl)formamidoacetic acid exhibit inhibitory effects on inflammatory mediators, including prostaglandin E2 (PGE2) and leukotriene B4 (LTB4). These findings align with the broader therapeutic goals of modulating inflammatory responses without excessive side effects. The compound's ability to interact with multiple biological pathways makes it a promising candidate for multitarget drug design.
The synthesis of 2-(3-nitrophenyl)formamidoacetic acid typically involves nitration of 3-aminophenyl formamide followed by functional group modifications. Advances in green chemistry have led to more sustainable synthetic routes, employing catalytic methods that minimize waste and energy consumption. Such environmentally conscious approaches are increasingly integral to modern pharmaceutical research.
The pharmacokinetic profile of 2-(3-nitrophenyl)formamidoacetic acid derivatives remains an area of active investigation. Preclinical studies have begun to explore its absorption, distribution, metabolism, excretion (ADME), and toxicity (ADMET). These assessments are crucial for evaluating its suitability for further clinical development. The compound's metabolic stability and excretion pathways provide insights into potential dosing regimens and drug-drug interactions.
The future directions for research on 2-(3-nitrophenyl)formamidoacetic acid include exploring its role in neurodegenerative diseases. Preliminary studies suggest that nitroaromatic compounds may modulate pathways associated with Alzheimer's disease and Parkinson's disease by interacting with amyloid-beta plaques or alpha-synuclein aggregates. Further investigation into these mechanisms could unlock new therapeutic strategies.
Collaborative efforts between synthetic chemists and biologists are essential for maximizing the therapeutic potential of 2-(3-nitrophenyl)formamidoacetic acid. By integrating synthetic methodologies with high-throughput screening technologies, researchers can rapidly identify lead compounds with optimized properties. Such interdisciplinary approaches accelerate the transition from laboratory discovery to clinical application.
In conclusion, 2-(3-nitrophenyl)formamidoacetic acid (CAS No. 617-10-7) is a multifaceted compound with significant implications in pharmaceutical research. Its unique structural features enable diverse applications in drug development, particularly in modulating inflammatory processes and exploring novel therapeutic avenues. As research continues to uncover its biological activities and synthetic utility, this compound is poised to play an increasingly important role in addressing unmet medical needs.
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